

An In-Depth Toxicological Profile of 2-Propylphenol

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Compound of Interest		
Compound Name:	2-Propylphenol	
Cat. No.:	B147445	Get Quote

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Introduction

2-Propylphenol (CAS No. 644-35-9), also known as ortho-propylphenol, is an alkylphenol used as a flavoring agent and an intermediate in chemical synthesis. As with any chemical compound intended for use in consumer products or as a precursor to pharmaceuticals, a thorough understanding of its toxicological profile is essential for risk assessment and ensuring human safety. This technical guide provides a comprehensive overview of the available toxicological data for **2-Propylphenol**, including quantitative data, detailed experimental methodologies, and a discussion of potential toxicological mechanisms. Due to the limited availability of comprehensive studies on **2-Propylphenol** for certain endpoints, this guide also includes information on structurally related alkylphenols to provide a broader context for its potential toxicological effects.

Acute Toxicity

Acute toxicity studies are fundamental in characterizing the potential hazards of a substance after a single exposure. For **2-Propylphenol**, several studies have determined the median lethal dose (LD50) following oral administration in different animal models.

Quantitative Acute Toxicity Data

The following table summarizes the available acute oral toxicity data for **2-Propylphenol**.



Test Species	Route of Administration	LD50 Value	Reference
Rat	Oral	500 mg/kg	[Eesti NSV Teaduste Akadeemia Toimetised, Biologia. Proceedings of the Academy of Sciences of the Estonian SSR. Vol. 24, Pg. 281, 1975]
Mouse	Oral	356 mg/kg	[Gigiena i Sanitariya. For English translation, see HYSAAV. Vol. 39(7), Pg. 94, 1974]
Guinea Pig	Oral	450 mg/kg	[Gigiena i Sanitariya. For English translation, see HYSAAV. Vol. 39(7), Pg. 94, 1974]

Table 1: Acute Oral LD50 Values for 2-Propylphenol

Experimental Protocols for Acute Oral Toxicity

While the specific details of the original studies from the 1970s are not readily available, the methodologies likely followed principles similar to those now standardized in OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure) or OECD 423 (Acute Oral Toxicity - Acute Toxic Class Method). A generalized experimental protocol is described below.

Objective: To determine the acute oral toxicity of a substance.

Test Animals: Typically, young adult rats (e.g., Sprague-Dawley or Wistar) or mice of a single sex (often females, as they are generally slightly more sensitive) are used.

Foundational & Exploratory





Housing and Acclimation: Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They are acclimated to the laboratory conditions for at least 5 days before the study begins and have access to standard laboratory diet and water ad libitum.

Dose Administration: The test substance is administered as a single oral dose via gavage. The substance may be administered neat or in a suitable vehicle (e.g., corn oil, water). A control group receives the vehicle alone.

Dose Levels: In a fixed-dose procedure (OECD 420), pre-defined dose levels (e.g., 5, 50, 300, 2000 mg/kg) are used. In the acute toxic class method (OECD 423), a stepwise procedure with a smaller number of animals per step is employed to classify the substance into a toxicity category.

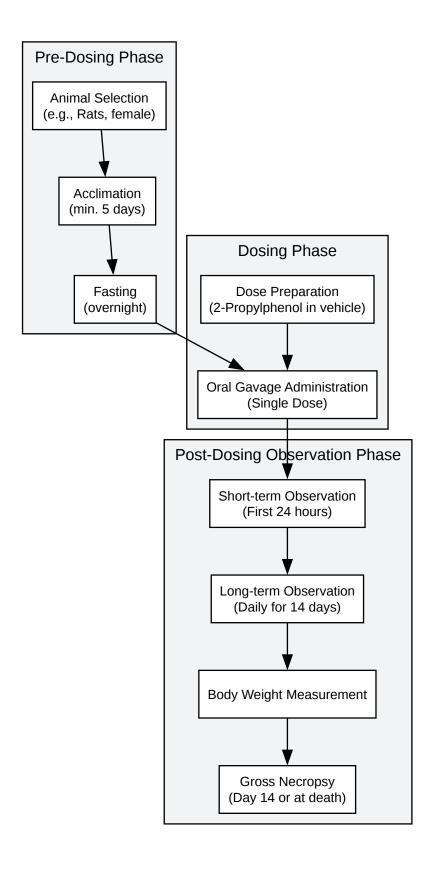
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin and fur, eyes, and mucous membranes; respiratory, circulatory, autonomic, and central nervous system effects; and somatomotor activity and behavior) and body weight changes.

Observations are conducted frequently on the day of dosing and at least once daily thereafter for 14 days.

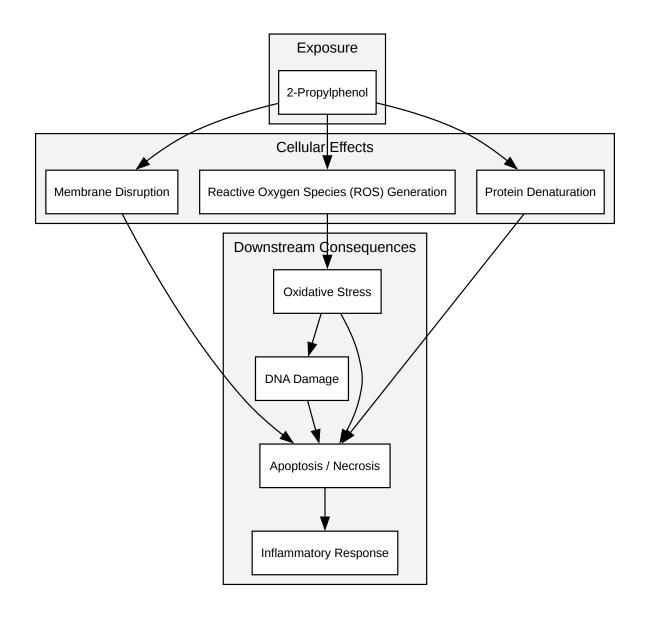
Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

The following diagram illustrates a generalized workflow for an acute oral toxicity study.









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